molecular formula C5H5ClO2 B3097147 3-Oxocyclobutanecarbonyl chloride CAS No. 130233-77-1

3-Oxocyclobutanecarbonyl chloride

Cat. No. B3097147
CAS RN: 130233-77-1
M. Wt: 132.54 g/mol
InChI Key: CUCUIXICZOQVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxocyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H5ClO2 . It has a molecular weight of 132.55 . The compound is typically used in scientific research .


Molecular Structure Analysis

The InChI code for 3-Oxocyclobutanecarbonyl chloride is 1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

1. Hydroxyl Radical Scavenging

Research by Liao, Kang, and Wu (2001) highlights the scavenging role of chloride ions in the H2O2/UV process, using n-chlorobutane as a model compound. This study is significant for understanding the behavior of chloride derivatives like 3-Oxocyclobutanecarbonyl chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).

2. Chemical Synthesis and Stabilization

Ghadwal et al. (2012) demonstrated the stabilization of silicon analogues of formyl chloride using Lewis donor-acceptor ligands. This research provides insights into how 3-Oxocyclobutanecarbonyl chloride could be utilized in synthesizing and stabilizing related compounds (Ghadwal et al., 2012).

3. Synthesis Improvement

Huang Bin and Zhang Zheng-lin (2010) reported an improved synthesis method for 3-Oxocyclobutanecarboxylic acid, a related compound, from methanol, acetone, and bromine. This research is vital for understanding the synthesis processes related to 3-Oxocyclobutanecarbonyl chloride (Huang Bin & Zhang Zheng-lin, 2010).

4. Atmospheric Chemistry and Environmental Impact

Yokouchi et al. (2000) and Tsai (2017) have conducted studies on methyl chloride and chloromethanes, respectively, which are relevant for understanding the atmospheric and environmental impact of chloride compounds like 3-Oxocyclobutanecarbonyl chloride. These studies shed light on the role of such compounds in ozone depletion and global warming (Yokouchi et al., 2000); (Tsai, 2017).

properties

IUPAC Name

3-oxocyclobutane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCUIXICZOQVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclobutanecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxocyclobutanecarbonyl chloride
Reactant of Route 2
3-Oxocyclobutanecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Oxocyclobutanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Oxocyclobutanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Oxocyclobutanecarbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Oxocyclobutanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.